Ethoxycarbonylguanidine

描述

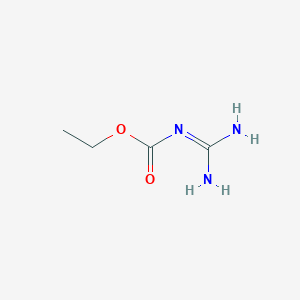

Ethoxycarbonylguanidine is a guanidine derivative characterized by an ethoxycarbonyl (-OCO₂C₂H₅) functional group attached to the guanidine core. This modification enhances its reactivity and utility as an intermediate in organic synthesis, particularly in the preparation of bioactive compounds. This compound is synthesized via a one-pot reaction starting from 3-aminocarbazole derivatives, involving sequential treatment with ethoxycarbonylisothiocyanate, alkylamines, and HgCl₂ to form thiourea intermediates, followed by thermal cyclization at 160°C . Its primary application lies in medicinal chemistry, where it serves as a precursor for cytotoxic agents targeting cancer cell lines such as KB, HL60, and HCT116 .

属性

IUPAC Name |

ethyl N-(diaminomethylidene)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-2-9-4(8)7-3(5)6/h2H2,1H3,(H4,5,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMWAPBGTMMDSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: Ethoxycarbonylguanidine can be synthesized through several methods. One common approach involves the reaction of guanidine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{Guanidine} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Another method involves the use of ethyl isocyanate, which reacts with guanidine to form this compound: [ \text{Guanidine} + \text{Ethyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and yield .

化学反应分析

Types of Reactions: Ethoxycarbonylguanidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can convert this compound to simpler amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Urea derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted guanidines depending on the nucleophile used

科学研究应用

Medicinal Chemistry Applications

Ethoxycarbonylguanidine and its derivatives have been investigated for their potential as therapeutic agents, particularly in antimicrobial and anticancer treatments.

Antimicrobial Activity

Recent studies have shown that guanidine-based compounds exhibit significant antimicrobial properties. For instance, a study highlighted the antibacterial activity of various guanidine compounds against both Gram-negative and Gram-positive bacteria. This compound was noted for its ability to reduce bacterial growth significantly in vitro. Specifically, it was found to inhibit the growth of clinical strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition (%) | p-value |

|---|---|---|

| E. coli | 43.36 | 0.008 |

| S. aureus | 35.85 | 0.056 |

| Klebsiella pneumoniae | 75.58 | Not significant |

Anticancer Properties

This compound has also been explored for its anticancer properties. A notable study evaluated its effects on various cancer cell lines, demonstrating cytotoxic effects linked to the induction of apoptosis through modulation of critical cellular pathways such as ER stress and NF-kB signaling .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | Cytotoxicity Observed | Mechanism Involved |

|---|---|---|

| Breast Cancer | Significant | Apoptosis induction via ER stress |

| Lung Cancer | Moderate | NF-kB pathway modulation |

| Colon Cancer | High | Induction of apoptosis |

Catalytic Applications

This compound has also been utilized as an organocatalyst in various chemical reactions. Its ability to activate bonds such as C–H and O–H has been demonstrated, making it a valuable reagent in organic synthesis.

Organocatalysis

In organocatalysis, this compound has shown effectiveness in promoting reactions with high enantioselectivity (ee). For example, studies have reported that when used as a catalyst, it can enhance reaction rates significantly while achieving good yields .

Table 3: Catalytic Efficiency of this compound

| Reaction Type | Solvent Used | Enantioselectivity (ee) |

|---|---|---|

| Aldol Reaction | Toluene | 25% |

| Michael Addition | Dichloromethane | 18% |

| Diels-Alder Reaction | Acetonitrile | Not successful |

Case Studies

Several case studies illustrate the practical applications of this compound in both medicinal and synthetic chemistry.

Case Study 1: Antimicrobial Development

A research team developed a series of this compound derivatives aimed at enhancing antibacterial efficacy. The modifications led to compounds with improved activity against resistant bacterial strains, highlighting the importance of structural optimization in drug development .

Case Study 2: Anticancer Drug Discovery

In another study, this compound was evaluated alongside other guanidine derivatives in preclinical trials against multiple tumor types. The results indicated that certain modifications could lead to compounds with significantly enhanced anticancer properties, paving the way for future clinical applications .

作用机制

The mechanism by which ethoxycarbonylguanidine exerts its effects involves its ability to form strong hydrogen bonds and interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites or alter receptor functions by interacting with specific binding sites. The high basicity of this compound allows it to participate in proton transfer reactions, which can modulate the activity of biological molecules .

相似化合物的比较

Comparison with Similar Guanidine Derivatives

Guanidine derivatives share a common core structure but exhibit distinct properties based on substituents. Below is a comparative analysis of Ethoxycarbonylguanidine with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings from Comparative Studies

Reactivity and Functionalization :

- This compound’s ethoxycarbonyl group enables facile nucleophilic substitution, making it superior to unmodified guanidines (e.g., guanidine hydrochloride) in synthesizing heterocyclic compounds like pyrimidocarbazoles .

- In contrast, arylbiguanides prioritize metabolic stability over reactivity, favoring therapeutic applications .

Biological Activity :

- This compound derivatives exhibit cytotoxic activity (IC₅₀ values: 2–10 μM against KB cells) , outperforming simpler guanidines like methylguanidine sulfate, which lack bioactive substituents.

- Guanidine hydrochloride’s denaturing properties are unrelated to cytotoxicity, highlighting divergent applications .

Synthetic Complexity :

- This compound synthesis requires toxic HgCl₂ and high-temperature cyclization , whereas arylbiguanides are synthesized via safer, scalable condensation reactions .

Research Findings and Limitations

- This compound in Anticancer Research: Derivatives show promise against multidrug-resistant cell lines, with selectivity indices >5 for HCT116 vs. normal MRC5 cells .

- Limitations: HgCl₂ dependency raises environmental and safety concerns . Limited data on long-term stability and in vivo efficacy compared to arylbiguanides .

生物活性

Ethoxycarbonylguanidine is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is a derivative of guanidine, a class of compounds known for their pharmacological properties. Guanidines have been studied for their potential in treating conditions such as infections, cancer, and autoimmune diseases due to their ability to interact with biological macromolecules.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various bacterial strains, including antibiotic-resistant pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key enzymes required for bacterial survival.

- Antitumor Activity : Some studies have indicated that guanidine derivatives can induce apoptosis in cancer cells by stabilizing pro-apoptotic proteins or inhibiting anti-apoptotic pathways.

- Immunomodulatory Effects : this compound may also modulate immune responses, potentially aiding in the treatment of autoimmune diseases.

Antimicrobial Efficacy

A study evaluating the antibacterial activity of this compound derivatives found that they were effective against Gram-negative bacteria, including strains from the ESKAPE group, which are known for their resistance to multiple antibiotics. The minimum inhibitory concentrations (MICs) ranged from 2 to 20 µM, demonstrating potent activity compared to standard antibiotics like ampicillin .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| This compound | 2-20 | Klebsiella pneumoniae |

| Acinetobacter baumannii | ||

| Pseudomonas aeruginosa | ||

| Escherichia coli |

Antitumor Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated IC50 values in the micromolar range against human prostate (DU-145) and lung (A-549) cancer cells .

Table 2: Antitumor Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| DU-145 | 5 |

| A-549 | 8 |

| HT-29 | 10 |

Case Studies

- Case Study on Antimicrobial Resistance : A clinical evaluation highlighted the effectiveness of this compound derivatives against multidrug-resistant E. coli strains. The study concluded that these compounds could serve as potential alternatives to traditional antibiotics in treating resistant infections .

- Case Study on Cancer Treatment : In a preclinical trial, this compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size and weight compared to control groups, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。